molecular formula C13H11Cl3O4 B12596949 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate CAS No. 648918-06-3

2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate

Cat. No.: B12596949
CAS No.: 648918-06-3
M. Wt: 337.6 g/mol
InChI Key: YEQVLDLNPLPWGW-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate is an organic compound with a complex structure that includes an ethoxy group, a formyl group, and a trichlorobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-formylphenylboronic acid with 3,4,4-trichlorobut-3-enoic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trichlorobutenoate moiety may also interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications .

Properties

CAS No.

648918-06-3

Molecular Formula

C13H11Cl3O4

Molecular Weight

337.6 g/mol

IUPAC Name

(2-ethoxy-4-formylphenyl) 3,4,4-trichlorobut-3-enoate

InChI

InChI=1S/C13H11Cl3O4/c1-2-19-11-5-8(7-17)3-4-10(11)20-12(18)6-9(14)13(15)16/h3-5,7H,2,6H2,1H3

InChI Key

YEQVLDLNPLPWGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)CC(=C(Cl)Cl)Cl

Origin of Product

United States

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